molecular formula C10H10FN3 B1613318 (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine CAS No. 1134695-22-9

(1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine

Cat. No. B1613318
CAS RN: 1134695-22-9
M. Wt: 191.2 g/mol
InChI Key: TVCUTKMSLJTCCY-UHFFFAOYSA-N
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Description

(1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine, also known as 4-Fluoroamphetamine (4-FA), is a synthetic amphetamine derivative that belongs to the phenethylamine and substituted amphetamine chemical classes. This compound was first synthesized in the 1960s and has been used for scientific research purposes.

Mechanism Of Action

The exact mechanism of action of (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine is not well understood. However, it is believed to act as a releasing agent for dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which can result in increased alertness, euphoria, and other effects associated with amphetamine use.
Biochemical and Physiological Effects:
(1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine has been shown to have a number of biochemical and physiological effects. These include increased heart rate and blood pressure, as well as increased levels of dopamine, norepinephrine, and serotonin in the brain. It has also been shown to have potential neurotoxic effects, particularly at high doses.

Advantages And Limitations For Lab Experiments

(1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a well-established synthesis method. It is also relatively stable and has a long shelf life. However, there are also limitations to its use. It has potential neurotoxic effects, which can limit its use in certain experiments. Additionally, its effects on the central nervous system can be difficult to study, as they are complex and can vary depending on a number of factors.

Future Directions

There are a number of future directions for research on (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine. One area of interest is its potential therapeutic uses. It has been shown to have some potential as a treatment for depression, and further research in this area could be valuable. Additionally, further investigation into its neurotoxic effects could help to identify ways to mitigate these effects and make it safer for use in lab experiments. Finally, research into the effects of (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine on different neurotransmitter systems could help to better understand its mechanism of action and identify potential therapeutic targets.

Scientific Research Applications

(1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine has been used for scientific research purposes in a variety of fields, including neuroscience, pharmacology, and toxicology. It has been used as a tool to study the effects of amphetamine derivatives on the central nervous system, as well as to investigate the potential therapeutic uses of these compounds.

properties

IUPAC Name

[1-(4-fluorophenyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-9-1-3-10(4-2-9)14-7-8(5-12)6-13-14/h1-4,6-7H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCUTKMSLJTCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640823
Record name 1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine

CAS RN

1134695-22-9
Record name 1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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